Cas no 698984-25-7 ((3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid)

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid is a pyrrolidine derivative characterized by a hydroxyl and two carbonyl functional groups, along with a phenyl substituent. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or biologically active molecules. Its structural features, including the carboxylate moiety and the rigid pyrrolidinone core, offer versatility for further functionalization. The presence of both hydrogen-bond donor and acceptor sites enhances its utility in molecular recognition or coordination chemistry. The compound’s stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic applications. Analytical characterization is facilitated by its distinct functional groups, ensuring precise quality control.
(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid structure
698984-25-7 structure
Product Name:(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid
CAS No:698984-25-7
MF:C12H11NO5
MW:249.219443559647
CID:3095115
Update Time:2025-05-19

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Hydroxy-2,5-dioxo-1-phenyl-pyrrolidin-3-yl)-acetic acid
    • (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid
    • Inchi: 1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16)
    • InChI Key: SBUJOYSGTMYVDY-UHFFFAOYSA-N
    • SMILES: OC1(CC(=O)O)C(N(C2C=CC=CC=2)C(C1)=O)=O

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid Pricemore >>

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Additional information on (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid and Its Significance in Modern Chemical Research

The compound with the CAS number 698984-25-7 is a highly intriguing molecule in the realm of chemical biology and pharmaceutical research. This compound, formally known as (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid, has garnered significant attention due to its unique structural features and potential biological activities. The presence of multiple functional groups, including hydroxyl, carboxylic acid, and a phenyl ring, makes it a versatile scaffold for further derivatization and study.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging applications in drug discovery. The pyrrolidinone core of this molecule is particularly noteworthy, as it is a common motif in bioactive natural products and synthetic drugs. The dioxo group (C=O-C=O) introduces rigidity to the structure, which can be exploited to enhance binding affinity to biological targets. This feature has made such compounds attractive for designing novel therapeutic agents.

One of the most compelling aspects of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid is its potential role in modulating biological pathways. Studies have shown that molecules with similar structural motifs can interact with various enzymes and receptors, leading to therapeutic effects. For instance, derivatives of pyrrolidinones have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The hydroxyl group in this compound can participate in hydrogen bonding interactions, which is crucial for drug-receptor binding affinity.

The carboxylic acid moiety provides an additional site for chemical modification, allowing researchers to tailor the compound's properties for specific applications. This versatility has led to its exploration in the development of protease inhibitors, which are critical for treating a variety of diseases. Proteases play a key role in many biological processes, and inhibiting their activity can have significant therapeutic benefits. The phenyl ring further enhances the compound's interactability with biological targets by contributing to hydrophobic interactions.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been particularly useful in predicting the binding modes of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid with various biological targets. These studies have provided valuable insights into how the compound's structure can be optimized for improved efficacy. For example, modifications to the dioxo group have been shown to enhance binding affinity to certain enzymes.

In addition to computational methods, experimental approaches have also been instrumental in understanding the biological activity of this compound. In vitro assays have been conducted to evaluate its effects on relevant biological pathways. Preliminary results suggest that it may exhibit inhibitory activity against certain enzymes involved in inflammation and cancer progression. These findings highlight its potential as a lead compound for further development.

The synthesis of (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid presents an interesting challenge due to its complex structure. Multi-step synthetic routes have been developed to construct the pyrrolidinone core and introduce the necessary functional groups. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in research and development.

The growing interest in natural product-inspired scaffolds has also influenced the design of new analogs of this compound. By leveraging natural product structures as starting points, researchers can generate novel molecules with improved pharmacological properties. This approach has led to the discovery of several promising drug candidates that are currently undergoing further investigation.

The role of medicinal chemists in optimizing these compounds cannot be overstated. Their expertise in structure-function relationships is crucial for translating promising leads into effective drugs. By carefully modifying key structural features, they can enhance potency, selectivity, and pharmacokinetic properties. This iterative process is essential for developing safe and effective therapeutic agents.

The future prospects for (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid are bright, given its unique structural features and potential biological activities. As research continues to uncover new applications for heterocyclic compounds, this molecule is likely to play a significant role in drug discovery efforts. Its versatility makes it an attractive scaffold for further exploration, both computationally and experimentally.

In conclusion, the compound with CAS number 698984-25-7, known as (3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid, represents a fascinating area of study in chemical biology and pharmaceutical research. Its structural complexity and potential biological activities make it a valuable candidate for further investigation. As research progresses, we can expect more insights into its therapeutic potential and new applications across various fields.

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